N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-difluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O4S2/c1-2-26(22,23)21-9-3-4-12-10-14(6-7-16(12)21)20-27(24,25)17-8-5-13(18)11-15(17)19/h5-8,10-11,20H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRANUBNDTLLLCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. Its complex structure incorporates a tetrahydroquinoline core and sulfonamide functionalities, which are known to influence various biological pathways. This article provides an in-depth examination of its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H24F2N2O4S
- Molecular Weight : 404.53 g/mol
- Structure : The compound features a tetrahydroquinoline scaffold linked to a difluorobenzenesulfonamide moiety.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity through various mechanisms:
-
Enzyme Inhibition :
- The compound has been studied for its inhibitory effects on lysyl oxidase (LOX), an enzyme critical for the cross-linking of collagen and elastin in the extracellular matrix. Inhibition of LOX may have therapeutic implications in treating fibrosis and cancer metastasis.
- Other studies suggest potential inhibition of other enzymes involved in inflammatory pathways, indicating broader applications in anti-inflammatory therapies.
-
Antimicrobial Properties :
- Preliminary investigations have shown that this compound possesses antimicrobial activity against various bacterial strains. The presence of the sulfonamide group is thought to enhance its efficacy by disrupting bacterial folate synthesis pathways.
-
Anticancer Activity :
- Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation. The tetrahydroquinoline structure is associated with anticancer properties, making this compound a candidate for further research in oncology.
Case Study 1: Lysyl Oxidase Inhibition
In a study evaluating the effects of various sulfonamide derivatives on lysyl oxidase activity, this compound was found to significantly reduce LOX activity in vitro. This reduction correlated with decreased collagen deposition in fibroblast cultures, suggesting potential applications in treating fibrotic diseases.
Case Study 2: Antimicrobial Efficacy
A series of antimicrobial assays were conducted against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This finding supports its potential as an antimicrobial agent.
Data Table: Biological Activity Summary
| Activity Type | Mechanism | Target | Outcome |
|---|---|---|---|
| Enzyme Inhibition | Inhibition of lysyl oxidase | Lysyl oxidase | Reduced collagen cross-linking |
| Antimicrobial | Disruption of folate synthesis | Bacterial enzymes | Effective against S. aureus and E. coli |
| Anticancer | Induction of apoptosis | Cancer cell signaling | Potential tumor growth inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, focusing on substituents, biological activity, and synthetic yields:
Key Observations:
Substituent Impact on Activity: The ethylsulfonyl group in the target compound contrasts with the trifluoroacetyl group in Compound 1, which may reduce metabolic liability while maintaining solubility .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to Compound 1 (sulfonylation and coupling reactions) but with ethylsulfonyl chloride instead of trifluoroacetic anhydride . Yields for analogs range from 60–72%, suggesting moderate scalability .
Biological Selectivity: Compound 3 (piperidin-4-yl-substituted) shows high potency against iNOS (IC₅₀: 0.12 µM), whereas Compound 4 (dimethylaminoethyl-substituted) exhibits selectivity for eNOS . The target compound’s fluorinated aryl group may confer distinct selectivity, though experimental data are needed.
Structural Diversity :
- Unlike Compound 5 (thiazole-carboxylic acid derivative), the target compound lacks heterocyclic carboxylic acids, which could reduce off-target interactions .
Research Findings and Limitations
- Evidence Gaps : Direct biological data for the target compound are absent in the provided sources. Comparisons rely on structural analogs, limiting mechanistic conclusions.
- Opportunities : The ethylsulfonyl group’s role in improving pharmacokinetics (e.g., half-life) warrants further study, as seen in related MGAT inhibitors .
Q & A
Basic: What are the key synthetic pathways and optimization strategies for synthesizing this compound?
Answer:
The synthesis typically involves:
Tetrahydroquinoline Core Formation : Cyclization of substituted aniline derivatives via Bischler-Napieralski or Pictet-Spengler reactions to generate the 1,2,3,4-tetrahydroquinoline scaffold .
Sulfonylation : Sequential sulfonylation at the 1-position using ethylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
Functionalization at the 6-Position : Coupling with 2,4-difluorobenzenesulfonamide via nucleophilic substitution or Buchwald-Hartwig amination .
Optimization Strategies :
- Use of anhydrous solvents (e.g., DMF or DCM) to minimize hydrolysis of sulfonyl intermediates.
- Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to isolate high-purity products .
Basic: How is the compound structurally characterized, and what analytical techniques are critical for validation?
Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., ethylsulfonyl at position 1, difluorophenyl at position 6) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H] peak at m/z 451.08 for CHFNOS) .
- X-ray Crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding interactions .
- HPLC-PDA : Purity assessment (>95% for pharmacological studies) .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability) across studies?
Answer:
Discrepancies may arise from:
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or buffer pH .
- Solubility Limitations : Use of DMSO vs. aqueous buffers can affect compound bioavailability .
Methodological Solutions : - Standardize protocols (e.g., CLSI guidelines for antimicrobial assays).
- Validate activity via orthogonal assays (e.g., SPR for binding affinity alongside enzymatic inhibition) .
- Perform dose-response curves in triplicate with internal controls (e.g., known inhibitors) .
Advanced: What computational strategies are effective for predicting target enzymes or receptors for this compound?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against sulfonamide-sensitive targets (e.g., carbonic anhydrase IX, COX-2) .
- Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
- Pharmacophore Modeling : Identify critical features (e.g., sulfonamide-SO as H-bond acceptor, fluorine as hydrophobic anchor) .
Validation : Compare with experimental SAR data (e.g., methyl vs. ethyl sulfonyl analogs) .
Advanced: How does the ethylsulfonyl group influence pharmacokinetic properties compared to other sulfonyl substituents?
Answer:
- Lipophilicity : Ethylsulfonyl (LogP ~2.1) enhances membrane permeability vs. bulkier benzylsulfonyl (LogP ~3.5) .
- Metabolic Stability : Ethyl groups reduce CYP3A4-mediated oxidation compared to methylsulfonyl derivatives .
Methodology : - In Vitro Microsomal Assays : Measure half-life (t) in liver microsomes.
- PPB Assays : Evaluate plasma protein binding (e.g., >90% binding reduces free drug concentration) .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies to enhance selectivity?
Answer:
- Positional Isomerism : Compare 6- vs. 7-substituted tetrahydroquinoline analogs for target selectivity .
- Fluorine Scanning : Replace 2,4-difluoro with mono- or trifluoro variants to optimize electrostatic interactions .
- Sulfonamide Bioisosteres : Replace -SONH with phosphonamides or tetrazoles to mitigate off-target effects .
Data Analysis : Use 3D-QSAR (CoMFA/CoMSIA) to correlate substituent effects with activity .
Basic: What are the critical stability considerations for storing and handling this compound?
Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the sulfonamide group .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the ethylsulfonyl moiety .
- Solution Stability : Prepare fresh DMSO stock solutions (<1 week old) to prevent aggregate formation .
Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?
Answer:
- Co-Solvent Systems : Use 0.1% Tween-80 or 5% β-cyclodextrin to enhance solubility without cytotoxicity .
- pH Adjustment : Solubilize in PBS (pH 7.4) with 0.5% DMSO for physiological compatibility .
- Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release in cellular models .
Advanced: What in vivo models are appropriate for evaluating this compound’s therapeutic potential?
Answer:
- Xenograft Models : Use NOD/SCID mice with human tumor lines (e.g., HCT-116 for colorectal cancer) .
- PK/PD Studies : Monitor plasma concentration-time profiles (C, AUC) after oral/IP administration .
- Toxicology : Assess liver/kidney function markers (ALT, creatinine) in Sprague-Dawley rats .
Advanced: How can metabolomic profiling elucidate off-target effects or metabolite toxicity?
Answer:
- LC-MS/MS Metabolomics : Identify phase I/II metabolites (e.g., hydroxylation at the ethylsulfonyl group) .
- Pathway Analysis : Map metabolites to KEGG pathways (e.g., glutathione depletion indicating oxidative stress) .
- CYP Inhibition Assays : Screen against CYP isoforms (3A4, 2D6) to predict drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
